3-Isopropyl-2H-indazol-7-ol

Indazole tautomerism Computational chemistry Hydrogen bonding

Researchers requiring a structurally authenticated 2H-indazole tautomer for crystallographic or fragment-based screening often face supply gaps with generic 1H-indazole variants. 3-Isopropyl-2H-indazol-7-ol (CAS 1780812-89-6) addresses this need with: • Confirmed 2H-tautomeric form - distinct H-bond geometry vs. 1H-indazoles (~2.3-3.6 kcal/mol energy gap) • Balanced fragment profile: MW 176.21, 1 HBD, 2 HBA, logP ~2.1 - ideal for CNS-penetrant probe development • Regioselective functionalization advantages for PARP inhibitor analogue synthesis Supplied with full analytical characterization; custom synthesis and bulk quantities available upon request.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B12962914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-2H-indazol-7-ol
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C=CC=C(C2=NN1)O
InChIInChI=1S/C10H12N2O/c1-6(2)9-7-4-3-5-8(13)10(7)12-11-9/h3-6,13H,1-2H3,(H,11,12)
InChIKeyMBOWCBDTGYQVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-2H-indazol-7-ol for Medicinal Chemistry Procurement: Core Identity & Rationale


3-Isopropyl-2H-indazol-7-ol (CAS 1780812-89-6) is a heterocyclic small molecule belonging to the indazole class, characterized by a 2H-indazole core bearing an isopropyl group at position 3 and a hydroxyl group at position 7 . Its molecular formula is C10H12N2O with a molecular weight of 176.21 g/mol . The 2H-tautomeric designation distinguishes it from the more common 1H-indazole analogues, conferring unique spatial and electronic properties that are relevant to molecular recognition events in biological systems [1].

Why 3-Isopropyl-2H-indazol-7-ol Cannot Be Replaced by Near-Neighbor Indazoles in Critical Research Workflows


Generic substitution with 1H-indazole variants (e.g., 3-isopropyl-1H-indazole or 1H-indazol-7-ol) is not a scientifically conservative strategy. The 2H tautomeric form exhibits a fundamentally different hydrogen-bonding geometry and dipole moment compared to the 1H form, and computational studies indicate an energy penalty of ~2.3–3.6 kcal/mol between tautomers [1][2]. The combined presence of the 3-isopropyl group and 7-hydroxy substituent on the 2H scaffold further modulates tautomeric equilibrium, lipophilicity, and biological target recognition in ways that are not reproduced by the individual building blocks alone [2].

Quantitative Differentiation Evidence for 3-Isopropyl-2H-indazol-7-ol vs. Structural Analogs


Tautomeric Energy Difference Favors 2H Form Stability in 3-Isopropyl-7-Hydroxy Indazoles vs. Unsubstituted 2H-Indazole

Unsubstituted 2H-indazole is computed to be 2.3–3.6 kcal/mol less stable than the 1H tautomer in the gas phase [1]. The introduction of an intramolecular hydrogen bond between the 7-OH group and the N2 nitrogen in 3-isopropyl-2H-indazol-7-ol is predicted to stabilize the 2H tautomer relative to the 1H form, based on crystallographic evidence from analogous 2H-indazole derivatives where such interactions reduce the energy gap by an estimated 1.0–1.5 kcal/mol [2]. The experimentally determined N1:N2 proton population ratio of 0.69:0.31 in a related compound shifts toward the 2H form upon introduction of a 7-hydroxy group capable of intramolecular hydrogen bonding [2].

Indazole tautomerism Computational chemistry Hydrogen bonding

Hydrogen Bond Donor/Acceptor Profile Differentiates 3-Isopropyl-2H-indazol-7-ol from 1H and Non-Hydroxylated Analogues

3-Isopropyl-2H-indazol-7-ol presents 1 hydrogen bond donor (7-OH) and 2 hydrogen bond acceptors (N2, O7), yielding a HBD/HBA ratio of 0.5 . In contrast, 3-isopropyl-1H-indazole (CAS 61485-19-6) has 1 HBD (N1-H) and 1 HBA (N2), ratio = 1.0, while 1H-indazol-7-ol (CAS 81382-46-9) has 2 HBD and 2 HBA, ratio = 1.0 . The reduced HBD count of the target compound relative to the 1H-indazol-7-ol congener lowers the polar surface area and reduces the desolvation penalty for membrane permeation, while retaining a strategically placed hydroxyl for target hydrogen bonding.

Physicochemical properties Drug-likeness Molecular recognition

Predicted Lipophilicity (LogP) Differentiates 3-Isopropyl-2H-indazol-7-ol from Less Lipophilic Indazole Scaffolds

The predicted logP of 3-isopropyl-2H-indazol-7-ol is estimated at 2.1 ± 0.3, based on fragment-based calculation methods (ALOGPS 2.1) . This compares to a predicted logP of 1.27 for 1H-indazol-7-ol (CAS 81382-46-9) and approximately 1.8 for 3-isopropyl-1H-indazole (CAS 61485-19-6) . The increased lipophilicity of the target compound, driven by the isopropyl group, enhances its suitability for hydrophobic binding pockets, while the 7-OH group retains adequate aqueous solubility for formulation.

Lipophilicity ADME Compound optimization

7-Hydroxy Substitution on Indazole Core Enables Distinct nNOS Inhibitory Profile Compared to 7-Methoxy and 7-Nitro Analogs

In an in vitro enzymatic assay of neuronal nitric oxide synthase (nNOS), 7-methoxyindazole (7-MeOI) exhibited nNOS inhibitory activity, albeit less potent than the reference 7-nitroindazole (7-NI) [1]. Substitution of the 7-methoxy group with a 7-hydroxy group (as in 1H-indazol-7-ol) is known to alter the inhibition mechanism by introducing an active-site hydrogen bond donor that can directly interact with the heme propionate or catalytic residues . Although direct nNOS IC50 data for 3-isopropyl-2H-indazol-7-ol are not publicly disclosed, the combination of the 7-OH group and the 3-isopropyl substituent is expected to modulate both potency and isoform selectivity relative to the 7-methoxy and 7-nitro reference compounds.

Neuronal nitric oxide synthase Inhibition Medicinal chemistry

High-Value Application Scenarios for 3-Isopropyl-2H-indazol-7-ol in Drug Discovery and Chemical Biology


Development of Isoform-Selective nNOS Inhibitors with Optimized CNS Permeability

Based on the balanced HBD/HBA profile (1 donor, 2 acceptors) and predicted logP of ~2.1 , 3-isopropyl-2H-indazol-7-ol is well-suited as a core scaffold for CNS-penetrant nNOS inhibitors. The 7-OH group provides a hydrogen bond donor that can engage the nNOS active site, while the isopropyl group at position 3 fills a hydrophobic sub-pocket that is less accessible to the more polar 1H-indazol-7-ol (logP 1.27) .

Tautomer-Specific Probe for Indazole-Dependent Protein Kinase Binding

The 2H-tautomeric form of indazole is rare among biologically active indazoles, making 3-isopropyl-2H-indazol-7-ol a valuable chemical probe for crystallographic or NMR studies of kinase-indazole interactions where the tautomer geometry dictates the H-bond network [1]. The estimated 1.0–1.5 kcal/mol stabilization of the 2H form by intramolecular H-bonding may lock the compound in the 2H conformation under physiological conditions, enabling unambiguous structure-activity relationship interpretations [1].

Synthetic Intermediate for Talazoparib and Related PARP Inhibitor Analogues

The 7-hydroxyindazole core with specific 2H/1H tautomeric control is a key intermediate in the synthesis of PARP inhibitor analogues, including talazoparib derivatives that require a nicotinamide-mimetic pharmacophore . 3-Isopropyl-2H-indazol-7-ol offers regioselective functionalization advantages over 1H-indazol-7-ol due to the directing effect of the isopropyl group at position 3, potentially simplifying synthetic routes to complex PARP inhibitor chemotypes [2].

Physicochemical Benchmarking in Fragment-Based Drug Discovery Libraries

With a molecular weight of 176.21 g/mol, 1 HBD, 2 HBA, and a predicted logP of 2.1 , 3-isopropyl-2H-indazol-7-ol occupies a unique region of fragment chemical space that is both 'lead-like' and distinct from common indazole fragments such as 1H-indazol-7-ol (MW 134.14, 2 HBD, 2 HBA, logP 1.27) . Procurement of this compound enables systematic exploration of the impact of incremental lipophilicity and HBD reduction on target affinity and ADME properties in fragment-based screening campaigns.

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